molecular formula C5H4N4 B1266753 [1,2,4]triazolo[4,3-a]pyrazine CAS No. 274-82-8

[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1266753
CAS No.: 274-82-8
M. Wt: 120.11 g/mol
InChI Key: NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrazine is a bicyclic heteroaromatic compound comprising a pyrazine ring fused with a 1,2,4-triazole moiety. This scaffold is highly versatile in medicinal chemistry due to its electron-deficient nature, enabling diverse functionalization at positions 3, 5, 6, 7, and 8 .

Biochemical Analysis

Biochemical Properties

1,2,4-Triazolo[4,3-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met kinase and PARP1, leading to the inhibition of their activities . The interaction with c-Met kinase is particularly noteworthy, as it is involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met kinase, 1,2,4-Triazolo[4,3-a]pyrazine can potentially disrupt these processes, making it a promising candidate for anti-cancer therapies .

Cellular Effects

The effects of 1,2,4-Triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant antiproliferative activities . It influences cell function by inhibiting cell signaling pathways associated with c-Met kinase and VEGFR-2 kinases, leading to reduced cell proliferation and induction of apoptosis . Additionally, 1,2,4-Triazolo[4,3-a]pyrazine affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 1,2,4-Triazolo[4,3-a]pyrazine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of enzymes such as c-Met kinase and PARP1, leading to their inhibition . This inhibition results in the disruption of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, survival, and DNA repair. The binding interactions are facilitated by the unique structural features of 1,2,4-Triazolo[4,3-a]pyrazine, which allow it to fit into the active sites of these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazolo[4,3-a]pyrazine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 1,2,4-Triazolo[4,3-a]pyrazine can lead to sustained inhibition of target enzymes and persistent antiproliferative effects

Dosage Effects in Animal Models

The effects of 1,2,4-Triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of target enzymes and limited antiproliferative effects. As the dosage increases, the inhibitory effects become more pronounced, leading to significant reductions in tumor growth and enhanced apoptosis in cancer cells . High doses of 1,2,4-Triazolo[4,3-a]pyrazine can also result in toxic or adverse effects, highlighting the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

1,2,4-Triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence its activity and stability. Enzymes such as cytochrome P450 play a role in the metabolism of 1,2,4-Triazolo[4,3-a]pyrazine, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile, making it essential to understand its biotransformation in detail.

Transport and Distribution

Within cells and tissues, 1,2,4-Triazolo[4,3-a]pyrazine is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its therapeutic potential. For instance, binding to specific transporters can facilitate the uptake of 1,2,4-Triazolo[4,3-a]pyrazine into target cells, enhancing its efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 1,2,4-Triazolo[4,3-a]pyrazine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus can enhance its interaction with nuclear enzymes such as PARP1, leading to more effective inhibition of DNA repair processes . The subcellular distribution of 1,2,4-Triazolo[4,3-a]pyrazine is therefore a critical factor in determining its biochemical and therapeutic effects.

Biological Activity

The compound [1,2,4]triazolo[4,3-a]pyrazine has garnered significant attention in recent years due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer effects, antibacterial activity, and enzyme inhibition. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of this compound

This compound is a heterocyclic compound that has been synthesized in various derivatives to enhance its biological activity. Its structural versatility allows it to interact with multiple biological targets, making it a candidate for drug development.

Antitumor Activity

Recent studies have demonstrated that certain derivatives of this compound exhibit potent antitumor activity. For instance:

  • Compound 22i showed excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM , respectively. Additionally, it inhibited c-Met kinase with an IC50 of 48 nM .
  • Compound 17l also demonstrated significant antiproliferative effects against the same cell lines with IC50 values of 0.98 μM , 1.05 μM , and 1.28 μM , along with c-Met and VEGFR-2 kinase inhibitory activities .

Table 1: Antitumor Activity of Selected Derivatives

CompoundCell LineIC50 (μM)c-Met Inhibition (nM)
22iA5490.8348
22iMCF-70.15-
22iHeLa2.85-
17lA5490.9826
17lMCF-71.05-
17lHeLa1.28-

PARP1 Inhibition

Another significant area of research involves the development of this compound derivatives as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1). These compounds selectively target homologous recombination-deficient cancer cells:

  • Compounds such as 19k exhibited IC50 values below 1.9 nM against MDA-MB-436 cells (BRCA1 deficient) and below 21.6 nM against Capan-1 cells (BRCA2 deficient), highlighting their potential as targeted cancer therapies .

Table 2: PARP1 Inhibitory Activity

CompoundCell LineIC50 (nM)
19kMDA-MB-436 (BRCA1-)<1.9
19kCapan-1 (BRCA2-)<21.6

Antibacterial Activity

In addition to anticancer properties, this compound derivatives have shown promising antibacterial activity:

  • A study indicated that some derivatives displayed moderate to good antibacterial effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, compound 2e had MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .

Table 3: Antibacterial Activity

CompoundBacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

The mechanisms through which this compound derivatives exert their biological effects include:

  • Inhibition of Kinases : Compounds targeting c-Met and VEGFR-2 kinases disrupt signaling pathways crucial for tumor growth and survival.
  • Synthetic Lethality : PARP inhibitors induce cell death in HR-deficient cancer cells by exploiting their reliance on PARP for DNA repair.
  • Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or function.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of [1,2,4]triazolo[4,3-a]pyrazine derivatives in cancer treatment. These compounds have shown promising results as inhibitors of various kinases involved in tumor progression.

c-Met Kinase Inhibition

A series of this compound derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. Notably, compound 22i demonstrated excellent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively. This compound also exhibited significant c-Met inhibition at nanomolar levels (IC50 = 48 nM) .

Dual Inhibition of c-Met/VEGFR-2

Another study designed compounds that act as dual inhibitors for c-Met and VEGFR-2 kinases. Compound 17l showed remarkable antiproliferative effects with IC50 values of 0.98 μM against A549 cells and 26 nM for c-Met inhibition. This compound induced cell cycle arrest and apoptosis in cancer cells, marking it as a potential candidate for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. A recent study synthesized novel derivatives that were tested against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

Among the synthesized compounds, some exhibited moderate to good antibacterial activities. For instance, compound 2e showed MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin . The structure-activity relationship indicated that specific substitutions on the triazolo[4,3-a]pyrazine core significantly influenced antibacterial potency.

PARP1 Inhibition

Another notable application of this compound is in the development of PARP1 inhibitors for cancer therapy.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationCompoundActivity DescriptionIC50 Values
Anticancer (c-Met Inhibitor)22iAnti-tumor activity against A549, MCF-7, HeLa0.83 μM (A549), 0.15 μM (MCF-7), 2.85 μM (HeLa)
Dual Kinase Inhibitor17lAntiproliferative effects on A5490.98 μM (A549), c-Met IC50 = 26 nM
Antibacterial2eActivity against S. aureus and E. coli32 μg/mL (S.aureus), 16 μg/mL (E.coli)
PARP1 Inhibitor17mInhibitory activity on PARP1Not specified

Chemical Reactions Analysis

Palladium-Catalyzed Hydrazide Addition

A chemoselective method involves reacting hydrazides with 2-chloropyridine under Pd catalysis, followed by microwave-assisted dehydration in acetic acid. This produces 3-substituted derivatives with yields up to 92% .

Example Reaction:

2 Chloropyridine+HydrazidePd catalyst MW 1 2 4 Triazolo 4 3 a pyrazine\text{2 Chloropyridine}+\text{Hydrazide}\xrightarrow{\text{Pd catalyst MW}}\text{ 1 2 4 Triazolo 4 3 a pyrazine}

CDI-Mediated Tandem Coupling

A continuous process using carbonyldiimidazole (CDI) enables cyclization of intermediates, achieving batch and flow synthesis compatibility. Key steps include:

  • Activation of hydrazides with CDI.

  • Intramolecular cyclization under mild conditions (60°C, THF) .

Functionalization via tele-Substitution

This regioselective reaction allows substitution at the 8-position of halogenated triazolo[4,3-a]pyrazines, contrasting with traditional ipso-substitution .

Key Findings

FactorImpact on tele-Substitution
Halogen Size I > Br > Cl (reactivity)
Solvent Polarity Lower polarity favors tele
Nucleophile Strength Soft nucleophiles favor tele

Example Reaction:

5 Bromo triazolo 4 3 a pyrazine+PhCH2CH2OHNaH THF8 Phenethoxy derivative 58 yield \text{5 Bromo triazolo 4 3 a pyrazine}+\text{PhCH}_2\text{CH}_2\text{OH}\xrightarrow{\text{NaH THF}}\text{8 Phenethoxy derivative 58 yield }

Electrochemical Desulfurative Cyclization

An eco-friendly method uses electrochemical oxidation to couple 2-hydrazinopyridines with isothiocyanates, forming 3-amino derivatives without transition metals .

Conditions:

  • Solvent: Acetonitrile/water (4:1)

  • Potential: +1.2 V vs Ag/AgCl

  • Yield: 60–85%

Anticancer Agents

Derivatives bearing 4-oxo-pyridazinone moieties (e.g., 22i ) show IC₅₀ values of 0.15–2.85 μM against cancer cell lines via c-Met kinase inhibition :

CompoundA549 (IC₅₀, μM)MCF-7 (IC₅₀, μM)c-Met (IC₅₀, nM)
22i 0.83 ± 0.070.15 ± 0.0848

PARP1 Inhibitors

Substituted triazolo[4,3-a]pyrazines (e.g., 19k ) exhibit PARP1 inhibition (IC₅₀ < 4.1 nM) and antiproliferative effects in BRCA-deficient cells .

Synthetic Route:

  • Nucleophilic substitution of 2,3-dichloropyrazine with hydrazine.

  • Cyclization with triethoxymethane.

  • Functionalization via Suzuki coupling or amide formation .

Rearrangement and Stability

Aminides in the triazolo[4,3-a]pyrazine system undergo hydrolysis under acidic conditions but remain stable in basic media. For example:

Triazolo aminideHClHydrochloride salt reversible \text{Triazolo aminide}\xrightarrow{\text{HCl}}\text{Hydrochloride salt reversible }

This contrasts with triazolo[4,3-c]pyrimidinium analogs, which degrade irreversibly .

Comparative Reaction Conditions

Reaction TypeCatalysts/ReagentsYield RangeReference
Pd-catalyzed additionPd(OAc)₂, XPhos70–92%
ElectrochemicalNone (constant voltage)60–85%
tele-SubstitutionNaH, THF40–58%
CDI cyclizationCDI, DIPEA65–80%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-a]pyrazine derivatives?

The most frequently used method starts with 2,3-dichloropyrazine , which undergoes hydrazine substitution to form 2-chloro-3-hydrazinopyrazine. Cyclization with carbonic acid halides yields the core structure, followed by hydrolysis and N-alkylation to introduce substituents at positions 3 and 7 . Alternative routes include reacting 3-amino-1,2,4-triazole with 1,3-difunctional reagents, achieving high yields (Table 24, ). Electrochemical coupling of tetrazoles to pyrazines, followed by photochemical cyclization, offers a novel pathway for backbone synthesis .

Q. Which substituents enhance antimicrobial activity in this compound derivatives?

Derivatives with 3-thioxo and 7-(4-fluorobenzyl) substituents exhibit potent antimicrobial activity, particularly against gram-negative bacteria (MICs: 12.5 µg/ml; MBCs: 25.0 µg/ml). These modifications enhance interactions with microbial targets, likely through thiol group reactivity and fluorobenzyl hydrophobicity . Substituents at position 8 (e.g., phenethoxy) also influence activity but require optimization to balance steric effects .

Q. How are this compound derivatives characterized for structural validation?

1H/13C NMR and mass spectrometry are standard for confirming purity and regiochemistry. For example, 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (48a) was validated via distinct aromatic proton signals (δ 7.2–8.1 ppm) and molecular ion peaks matching theoretical masses . X-ray crystallography or computational modeling (e.g., DFT) may resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can reaction yields be optimized in tele-substitution reactions for position 8 modifications?

Yields vary significantly based on substituent steric/electronic profiles. For example:

  • 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (48a) : 94% yield using water as solvent .
  • 3-(Anthracen-9-yl)-8-phenethoxy derivatives (47e) : 2% yield due to anthracene bulkiness . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for bulky substituents.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in nitration/chlorination steps .

Q. What methodologies address contradictions in antimicrobial MIC/MBC data across studies?

Discrepancies often arise from variations in bacterial strains, assay protocols, or substituent regiochemistry. To resolve these:

  • Standardize testing : Use CLSI guidelines for broth microdilution assays.
  • Cross-validate : Compare activity of 7-(4-fluorobenzyl)-3-thioxo derivatives against reference strains (e.g., E. coli ATCC 25922) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent electronic parameters (Hammett σ) with MIC trends to identify pharmacophores .

Q. How can dual c-Met/VEGFR-2 inhibition be engineered into this compound scaffolds?

Incorporate 4-oxo-pyridazinone moieties at position 3 to enhance kinase binding. For example:

  • Compound 21a : IC₅₀ = 0.12 µM against c-Met, 0.09 µM against VEGFR-2 .
  • Compound 22l : Selectivity via 3-methyl substitution, reducing off-target effects . Docking studies suggest the pyridazinone carbonyl forms hydrogen bonds with kinase hinge regions, while the triazolo-pyrazine core occupies hydrophobic pockets .

Q. What novel synthesis strategies bypass traditional cyclization limitations?

Electrochemical-photochemical cascades enable regioselective tetrazole-pyrazine coupling. Key steps:

  • Electrochemical coupling : 2,6-dimethoxypyrazine reacts with 5-substituted tetrazoles at 1.2 V (vs. Ag/AgCl), forming 2,5-disubstituted intermediates .
  • UV irradiation (254 nm) : Generates nitrilimine intermediates, which cyclize spontaneously to yield the triazolo-pyrazine backbone (85–92% purity) . This method avoids stoichiometric oxidants and enables rapid library diversification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[1,5-a]Pyrazine Derivatives

  • Structural Difference : The triazole ring is fused at the [1,5-a] position instead of [4,3-a], altering electronic distribution and reactivity.
  • Synthesis: Prepared via thermal annelation of hydrazones in ethylene glycol, yielding antimicrobial agents like 1-(5-chlorofuran-2-yl)-[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one .
  • Bioactivity: Compound 2 (Fig. Lower yields (2–9%) compared to [4,3-a] analogs due to steric hindrance .

Triazolo[4,3-b]Pyridazine Derivatives

  • Structural Difference : A pyridazine ring replaces pyrazine, increasing π-electron density.
  • Synthesis : Formed via hydrazine-aldehyde condensation and cyclization, yielding antihypertensive agents (IC50 values: 1.4–3.9 nM for renin inhibition) .
  • Key Data :
    • Compound 19f () exhibits superior oral bioavailability compared to [4,3-a]pyrazine analogs .

Imidazo[1,5-a]Pyrazine Derivatives

  • Structural Difference : An imidazole ring replaces triazole, enhancing hydrogen-bonding capacity.
  • Synthesis : SNAr reactions with amines under PEG400 solvent yield fungicides (70–95% yields) .
  • Comparison :
    • Imidazo analogs show higher nucleophilic substitution yields (95%) than triazolo[4,3-a]pyrazines (58–94%) due to better leaving-group activation .

Functionalization and Reactivity Trends

Substitution Patterns and Yields

Position Substituent Yield (%) Compound Example Reference
3 3,5-Di-tert-butylphenyl 3 47d ()
8 Phenethoxy 58–94 31 (), 48a ()
8 2-Fluoro-4-nitrophenoxy 80.04 1 ()
5 Trifluoromethyl 70 5-Chloro-3-(trifluoromethyl) derivative

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -NO2) at position 3 enhance electrophilic substitution but reduce yields due to steric clashes .
  • Thermal Stability : 8-Chloro derivatives (e.g., 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine) exhibit high melting points (215–220°C), ideal for solid formulations .
  • Scalability : PEG400-mediated SNAr reactions offer greener, high-yield pathways (73–99%) for amine derivatives .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290402
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-82-8
Record name 274-82-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,2,4]triazolo[4,3-a]pyrazine
[1,2,4]triazolo[4,3-a]pyrazine
[1,2,4]triazolo[4,3-a]pyrazine
[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.